molecular formula C19H16N2O5 B13553425 methyl 2-{[(2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino}benzoate

methyl 2-{[(2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino}benzoate

Katalognummer: B13553425
Molekulargewicht: 352.3 g/mol
InChI-Schlüssel: XGALPYGWESRRSX-UKTHLTGXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-[2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamido]benzoate is an organic compound with a complex structure that includes a cyano group, a hydroxy group, and a methoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamido]benzoate typically involves multiple steps. One common method includes the reaction of 2-hydroxy-5-methoxybenzaldehyde with malononitrile in the presence of a base to form the intermediate compound. This intermediate is then reacted with methyl 2-aminobenzoate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-[2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the cyano group can produce a primary amine.

Wissenschaftliche Forschungsanwendungen

Methyl 2-[2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamido]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of methyl 2-[2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamido]benzoate involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The cyano group can also participate in interactions with nucleophilic sites on biomolecules, affecting their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-[2-cyano-3-(2-hydroxyphenyl)prop-2-enamido]benzoate: Similar structure but lacks the methoxy group.

    Methyl 2-[2-cyano-3-(2-methoxyphenyl)prop-2-enamido]benzoate: Similar structure but lacks the hydroxy group.

    Methyl 2-[2-cyano-3-(2-hydroxy-5-methylphenyl)prop-2-enamido]benzoate: Similar structure but has a methyl group instead of a methoxy group.

Uniqueness

Methyl 2-[2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamido]benzoate is unique due to the presence of both hydroxy and methoxy groups, which can enhance its reactivity and potential interactions with biological targets. This dual functionality can make it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C19H16N2O5

Molekulargewicht

352.3 g/mol

IUPAC-Name

methyl 2-[[(E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino]benzoate

InChI

InChI=1S/C19H16N2O5/c1-25-14-7-8-17(22)12(10-14)9-13(11-20)18(23)21-16-6-4-3-5-15(16)19(24)26-2/h3-10,22H,1-2H3,(H,21,23)/b13-9+

InChI-Schlüssel

XGALPYGWESRRSX-UKTHLTGXSA-N

Isomerische SMILES

COC1=CC(=C(C=C1)O)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)OC

Kanonische SMILES

COC1=CC(=C(C=C1)O)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.